(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is an organic compound that features both an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the condensation of 4-aminobenzaldehyde with 2-fluoroacetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-nitrophenyl)-3-(2-fluorophenyl)prop-2-en-1-one: Similar structure but with a nitro group instead of an amino group.
(2E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is unique due to the presence of both an amino group and a fluorophenyl group, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C15H12FNO |
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Molecular Weight |
241.26 g/mol |
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12FNO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H,17H2/b10-7+ |
InChI Key |
UFVWBNWWSIZUEH-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)F |
Origin of Product |
United States |
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